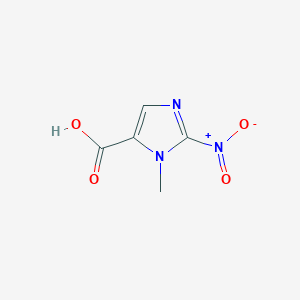

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid

説明

Historical Context and Discovery

The discovery of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid is rooted in the broader exploration of nitroimidazole chemistry, which gained momentum in the mid-20th century. Nitroimidazoles emerged as a critical class of compounds after the identification of azomycin (2-nitroimidazole) in 1953, a natural antibiotic with limited clinical utility due to toxicity. Subsequent efforts to modify the nitroimidazole core for improved pharmacological properties led to synthetic derivatives, including metronidazole (a 5-nitroimidazole) in the 1960s.

While the exact synthesis date of this compound is not explicitly documented, its development aligns with efforts to functionalize the imidazole ring for enhanced reactivity and target specificity. The introduction of a carboxylic acid group at position 5 and a methyl group at position 1 distinguishes it from early nitroimidazoles, enabling its use as a precursor for advanced drug candidates.

Nomenclature and Classification

Synonyms

Structural Classification

- Core structure : Nitroimidazole (imidazole with a nitro group at position 2).

- Substituents :

Table 1: Structural comparison with related nitroimidazoles

| Compound | Nitro Position | Key Substituents | Clinical/Research Use |

|---|---|---|---|

| Metronidazole | 5 | 2-Hydroxyethyl | Antibacterial/Antiprotozoal |

| Benznidazole | 2 | Benzyl | Antiparasitic |

| This compound | 2 | Methyl, Carboxylic acid | Synthetic intermediate |

Registry Information and Identification

Key Identifiers

Spectral Data

- Infrared (IR) : Characteristic peaks for nitro (≈1,520 cm⁻¹) and carboxylic acid (≈1,700 cm⁻¹) groups.

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl group singlet at δ 3.8 ppm, imidazole proton at δ 8.2 ppm.

- ¹³C NMR : Carboxylic acid carbon at δ 170 ppm, nitro-substituted carbon at δ 140 ppm.

Significance in Nitroimidazole Chemistry

This compound occupies a pivotal role in medicinal chemistry due to its multifunctional structure:

- Synthetic Versatility : The carboxylic acid group enables conjugation with amines, alcohols, and other moieties to generate derivatives with tailored biological activity.

- Electron-Deficient Core : The nitro group at position 2 facilitates bioreduction in anaerobic environments, a mechanism exploited in prodrug design for targeting hypoxic tissues.

- Structure-Activity Relationship (SAR) Studies : Modifications at positions 1 and 5 have been shown to influence antibacterial and antiparasitic efficacy in related compounds.

Table 2: Applications in drug development

| Application | Role of Compound | Example Derivatives |

|---|---|---|

| Antibacterial agents | Precursor for nitroreduction | 5-Nitroimidazole antibiotics |

| Anticancer prodrugs | Hypoxia-activated intermediates | Evofosfamide analogs |

| Enzyme inhibitors | Carboxylic acid as coordinating group | HDAC inhibitors |

Data synthesized from .

特性

IUPAC Name |

3-methyl-2-nitroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-3(4(9)10)2-6-5(7)8(11)12/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYPTUROVHPXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476411 | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-55-5 | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Overview

A common synthetic route to 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid starts with the nitration of 1-methylimidazole to introduce the nitro group at the 2-position, followed by functionalization at the 5-position to install the carboxylic acid group.

Reaction Conditions and Reagents

- Nitration: Typically performed using a mixture of nitric acid and sulfuric acid under controlled low temperatures (0–5 °C) to avoid over-nitration or side reactions.

- Carboxylation: The carboxylic acid group can be introduced via oxidation or formylation followed by oxidation, depending on the intermediate used.

Industrial Method: Radziszewski Reaction

- The Radziszewski reaction is an industrially relevant method involving the condensation of glyoxal, formaldehyde, ammonia, and methylamine to form the imidazole ring with subsequent nitration and carboxylation steps.

- This method is favored for scalability and cost-effectiveness.

Chemical Reaction Analysis

- The nitro group can be selectively introduced and later manipulated through reduction or substitution reactions.

- Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation steps.

- Reduction can be achieved with hydrogen gas in the presence of palladium on carbon catalyst.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 0–5 °C | 65–75 | Controlled to avoid dinitro byproducts |

| Carboxylation | Oxidation with KMnO₄ or CrO₃ | Ambient | Variable | Converts aldehyde or methyl to acid |

| Reduction | H₂, Pd/C catalyst | Ambient | High | For nitro group reduction if needed |

Multi-Step Synthesis via Amino Intermediate and Diazo Coupling (Patent CN110746459A)

Stepwise Synthesis

- Step 1: Preparation of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester by reacting sarcosine ethyl ester hydrochloride with methyl formate and sodium hydride, followed by reflux with hydrochloric acid and cyanamide.

- Step 2: Conversion of the amino ester to the nitro ester via diazotization using sodium nitrite in acetic acid/water at 0–5 °C, followed by neutralization and extraction.

- Step 3: Reduction of the methyl ester to the corresponding alcohol using lithium borohydride in tetrahydrofuran at 0 °C.

Yields and Characterization

- The amino ester intermediate is obtained in approximately 40% yield.

- The nitro ester is isolated in about 33% yield after purification.

- The alcohol derivative is obtained in 73% yield.

- Characterization includes 1H NMR and LCMS confirming structure and purity.

| Step | Reaction Description | Reagents/Conditions | Temperature | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | Amino ester formation | Sarcosine ethyl ester HCl, methyl formate, NaH, reflux with HCl and cyanamide | RT to reflux | 40 | 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester |

| 2 | Diazotization and nitration | Sodium nitrite in acetic acid/water | 0–5 °C to RT | 33 | This compound methyl ester |

| 3 | Reduction of ester to alcohol | Lithium borohydride in THF | 0 °C | 73 | 1-methyl-2-nitro-1H-imidazole-5-methanol |

Nitration Followed by Vilsmeier-Haack Formylation (for Related Imidazole Derivatives)

Though this method is more commonly applied to synthesize 1-methyl-2-nitroimidazole-5-carbaldehyde, it is relevant for understanding the functionalization at the 5-position:

- Nitration: 1-methylimidazole is nitrated with nitric and sulfuric acid mixture at low temperature.

- Formylation: The Vilsmeier-Haack reaction uses N,N-dimethylformamide and phosphorus oxychloride to introduce a formyl group at the 5-position.

- Subsequent oxidation of the aldehyde to carboxylic acid can yield the target compound.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5 °C | 65–75 | Nitro group introduction |

| Formylation | DMF/POCl₃ | 50–60 °C | 70–80 | Vilsmeier-Haack reaction |

| Oxidation | KMnO₄ or CrO₃ | Ambient | Variable | Aldehyde to carboxylic acid |

One-Pot Heterocyclization Approaches (Related Imidazole-5-Carboxylic Acid Derivatives)

- One-pot synthesis methods have been reported for related imidazole-5-carboxylic acid derivatives via heterocyclization reactions.

- These methods use sodium dithionite in dimethyl sulfoxide (DMSO) as a reducing agent and proceed under mild heating (around 90 °C).

- Base hydrolysis follows to yield the carboxylic acid.

- This approach minimizes reagent use and reaction time, offering a sustainable alternative.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Temperature Range | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nitration + Carboxylation | Nitration of 1-methylimidazole, oxidation | HNO₃/H₂SO₄, KMnO₄ or CrO₃ | 0–5 °C, ambient | 65–75 (nitration) | Established, scalable | Requires careful temperature control |

| Amino Intermediate + Diazotization (Patent CN110746459A) | Amino ester formation, diazotization, reduction | Sarcosine ester, NaH, NaNO₂, LiBH₄ | RT to reflux, 0 °C | 33–73 | Stepwise control, well-characterized | Multi-step, moderate overall yield |

| Nitration + Vilsmeier-Haack | Nitration, formylation, oxidation | HNO₃/H₂SO₄, DMF/POCl₃, KMnO₄ | 0–60 °C | 65–80 | High regioselectivity | Multi-step, sensitive reagents |

| One-Pot Heterocyclization | Heterocyclization, base hydrolysis | Sodium dithionite, DMSO, base | ~90 °C | Not specified | Sustainable, reduced waste | Less documented for this exact compound |

化学反応の分析

Types of Reactions: 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

Reduction: Formation of 1-methyl-2-amino-1H-imidazole-5-carboxylic acid.

Substitution: Formation of various substituted imidazole derivatives.

科学的研究の応用

Medicinal Chemistry

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is significant in the development of pharmaceuticals due to its potential bioactivity. Its nitro group can enhance the compound's interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Agrochemicals

The compound's structure allows it to function as a herbicide or pesticide. Its imidazole ring is known for conferring herbicidal properties, making it suitable for agricultural applications.

Case Study: Herbicidal Properties

A patent describes the use of imidazole derivatives, including this compound, as selective herbicides. The findings indicate that these compounds can effectively inhibit the growth of specific weeds without harming crops .

Material Science

In material science, this compound can be incorporated into polymers or other materials to enhance their properties.

Case Study: Polymer Modification

Research has shown that incorporating imidazole derivatives into polymer matrices can improve thermal stability and mechanical strength. This modification is particularly useful in developing advanced materials for electronics and packaging .

作用機序

The mechanism of action of 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid involves its interaction with cellular components. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

生物活性

1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 171.11 g/mol

- CAS Number : 50700-55-5

The biological activity of this compound primarily stems from its nitro group, which can undergo reductive activation in hypoxic conditions. This activation leads to the formation of reactive intermediates that can interact with DNA and other cellular components, causing cytotoxic effects. The compound is thought to be bioactivated by intracellular oxidoreductases, resulting in a nitro radical anion that can damage cellular structures under low oxygen conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various biological macromolecules, making it a candidate for further exploration in treating infections caused by resistant pathogens. For instance, its structure is similar to that of metronidazole, a well-known antibiotic, suggesting potential efficacy against anaerobic bacteria and protozoa .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cells under hypoxic conditions, which is particularly relevant in tumor microenvironments where oxygen levels are low. The mechanism involves the reduction of the nitro group leading to the release of active compounds that can induce apoptosis in cancer cells .

Study 1: Hypoxia-Activatable Prodrugs

A study explored the use of this compound as part of a prodrug system designed to target hypoxic tumors. The results indicated that compounds incorporating this moiety showed enhanced cytotoxicity under hypoxic conditions compared to normoxic environments. This suggests that the compound could be effectively used in developing targeted cancer therapies .

Study 2: Antiamoebic Activity

In another investigation, derivatives of nitroimidazoles were synthesized and tested against Acanthamoeba castellanii, a pathogen responsible for severe infections. The study found that certain derivatives exhibited significant amoebicidal activity, hinting at the potential application of this compound in treating amoebic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Metronidazole | Antimicrobial | Reduction of nitro group |

| Tinidazole | Antimicrobial | Similar to metronidazole |

| Evofosfamide (TH-302) | Hypoxia-selective anticancer | Activation under hypoxic conditions |

| This compound | Antimicrobial & anticancer | Nitro group reduction leading to reactive intermediates |

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves nitration and methylation of imidazole precursors. Key steps include:

- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

- Methylation : Employ methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Reaction efficiency depends on stoichiometric ratios and reaction time .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol/water mixtures improves yield.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and carboxylic acid (1700–1680 cm⁻¹, C=O) groups .

- NMR : ¹H NMR (DMSO-d₆) shows imidazole protons at δ 7.8–8.2 ppm, methyl groups at δ 3.5–3.7 ppm, and carboxylic acid protons at δ 12–13 ppm (broad). ¹³C NMR identifies the nitro-substituted carbon at δ 140–145 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) for purity analysis (>95%) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitration regioselectivity for imidazole derivatives?

Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution to identify favored nitration sites. Compare with experimental results from X-ray crystallography (e.g., SHELX-refined structures) .

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via mass spectrometry .

- Competitive Experiments : Compare yields of isomers under varying conditions to deduce steric/electronic effects .

Q. How should researchers address discrepancies in solubility and stability data across studies?

Answer:

- Solubility Profiling : Use standardized buffers (pH 1–10) with UV-Vis quantification. For example, solubility in DMSO is >50 mg/mL, but <1 mg/mL in water at pH 7 .

- Stability Studies : Accelerated degradation tests (40°C/75% RH, 1 week) with HPLC monitoring. Carboxylic acid group hydrolysis is a major degradation pathway .

Q. What strategies are effective for evaluating bioactivity while mitigating nitro group toxicity?

Answer:

- Structure-Activity Relationships (SAR) : Compare with analogs like etomidate acid (a related imidazole-carboxylic acid with anesthetic properties) .

- Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to assess nitro group risks. Substitute with non-nitro electron-withdrawing groups if toxicity is observed .

- Prodrug Design : Mask the carboxylic acid as an ester to enhance bioavailability and reduce reactivity .

Q. How can computational methods enhance crystallographic refinement for structural analysis?

Answer:

- SHELX Suite : Use SHELXL for small-molecule refinement. Key parameters:

- Docking Studies : Align with bioactive conformations (e.g., imidazole rings in enzyme active sites) using PyMOL or AutoDock .

Q. What are the best practices for safe handling and waste disposal?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。